molecular formula C13H17N3 B2587672 3-(1-butyl-1H-imidazol-2-yl)aniline CAS No. 1179785-95-5

3-(1-butyl-1H-imidazol-2-yl)aniline

Cat. No.: B2587672
CAS No.: 1179785-95-5
M. Wt: 215.3
InChI Key: LRHJJGOYWNDWNP-UHFFFAOYSA-N
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Description

3-(1-butyl-1H-imidazol-2-yl)aniline (CAS 1179785-95-5) is a sophisticated aromatic amine derivative with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol. This compound features a unique hybrid architecture, integrating an aniline ring with a 1-butyl-1H-imidazole moiety, which confers distinct electronic and steric properties highly valuable in exploratory chemistry. The primary research value of this compound lies in its role as a multifunctional building block for the synthesis of novel molecules. Its structure contains two key pharmacophores: the aniline group, which can undergo diazotization and other coupling reactions, and the substituted imidazole ring, which is a prominent scaffold in medicinal chemistry known to interact with various biological targets . The presence of both an amine and a nitrogen-containing heterocycle makes this compound a versatile precursor for developing ligands, functional materials, and complex organic molecules. While specific biological data for this exact molecule may be limited, its structural framework suggests potential research applications in several areas. Analogs and similar imidazole-aniline derivatives have been investigated for a range of scientific purposes, including as potential anticancer agents, antimicrobial agents, and in proteomics research . The imidazole ring is a constituent of many biologically active molecules and is known for its ability to bind to enzymes and receptors, making this compound of interest for drug discovery and biochemical probing . In material science, such imidazole derivatives can be explored as curing agents for polymers or as components in the synthesis of ionic liquids, owing to their heterocyclic structure and potential for modification . Handling and Usage: This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not suitable for human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-butylimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-3-8-16-9-7-15-13(16)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHJJGOYWNDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 1 Butyl 1h Imidazol 2 Yl Aniline

Retrosynthetic Analysis of 3-(1-butyl-1H-imidazol-2-yl)aniline: Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned.

The most apparent disconnection is the C-N bond of the aniline (B41778) group, which suggests a late-stage reduction of a nitro group. This leads to the precursor N-butyl-2-(3-nitrophenyl)-1H-imidazol-1-amine. A second key disconnection breaks the bond between the imidazole (B134444) ring and the phenyl group. This suggests a coupling reaction between a pre-formed 1-butylimidazole (B119223) moiety and a substituted phenyl ring.

A more fundamental disconnection strategy involves breaking down the imidazole ring itself. The Debus-Radziszewski imidazole synthesis provides a powerful framework for this approach. scribd.comwikiwand.comwikipedia.orgslideshare.netslideshare.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

Key Bond Formations and Synthetic Challenges

The primary bond formations in the synthesis of this compound are the C-N bonds within the imidazole ring and the C-C bond connecting the imidazole to the phenyl ring. Key challenges in the synthesis include:

Regioselectivity: In syntheses involving substituted imidazoles, controlling the position of the substituents is crucial.

Functional Group Compatibility: The presence of the reactive aniline group requires careful selection of reagents and reaction conditions to avoid unwanted side reactions.

Purification: The separation of the desired product from reaction byproducts and starting materials can be challenging, often requiring chromatographic techniques.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies on the efficient preparation of key precursors.

Preparation of Substituted Aniline Intermediates

A common precursor for the aniline moiety is 3-nitroaniline (B104315). It can be synthesized commercially by the selective reduction of 1,3-dinitrobenzene (B52904) using reagents like sodium sulfide (B99878) or hydrogen sulfide in a process known as the Zinin reaction. wikipedia.orgprepchem.com The nitro group serves as a precursor to the amine, which can be obtained by reduction in the final steps of the synthesis.

Starting Material Reagents Conditions Product Yield
1,3-DinitrobenzeneSodium sulfide (Na₂S·9H₂O), WaterHeated to 85°C, then cooled3-Nitroaniline~55%
1,3-DinitrobenzeneEthanolic ammonium (B1175870) sulfideReflux3-Nitroaniline70-80%

Alternatively, N-butylation of 3-nitroaniline can be performed prior to the imidazole ring formation. This can be achieved using a suitable butylating agent, such as n-butyl bromide, in the presence of a base. Subsequent reduction of the nitro group, for example using catalytic hydrogenation or a metal/acid system, would yield the desired 3-(butylamino)aniline.

Synthesis of N-Butyl Imidazole Scaffolds

1-Butylimidazole is a key intermediate in several synthetic routes to the target molecule. It is typically synthesized via the N-alkylation of imidazole with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base like sodium hydroxide (B78521) or a phase-transfer catalyst. researchgate.netnih.govrsc.org

Starting Material Reagents Solvent Conditions Product Yield
Imidazole1-Chlorobutane, Sodium metalLiquid ammonia-70°C1-Butylimidazole-
Imidazole1-Bromobutane, Sodium hydroxideMethanol/WaterReflux1-Butylimidazole-
Imidazole1-Chlorobutane, Acetonitrile-Reflux1-Butyl-3-methylimidazolium chloride89%

Direct Synthetic Approaches for this compound

Direct formation of the substituted imidazole ring on the aniline backbone is an efficient strategy.

Condensation and Cyclization Protocols for Imidazole Ring Formation

The Debus-Radziszewski imidazole synthesis offers a versatile method for constructing the imidazole ring. scribd.comwikiwand.comwikipedia.orgslideshare.netslideshare.net A modification of this reaction, using a primary amine instead of ammonia, can yield N-substituted imidazoles. For the synthesis of this compound, this would involve the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), 3-aminobenzaldehyde (B158843), and butylamine.

The general mechanism proceeds in two conceptual stages:

Condensation of the dicarbonyl compound with the amines to form a diimine intermediate.

Condensation of the diimine with the aldehyde to form the imidazole ring.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
BenzilSubstituted AldehydeAmmonium Acetate (B1210297)Methane sulfonic acid, Reflux2,4,5-Trisubstituted imidazole
Glyoxal (B1671930)AldehydeAmmonia-Imidazole
1,2-DiketoneAldehydePrimary AmineAcid catalystN-Substituted imidazole

The final step in a synthetic sequence starting from 3-nitroaniline would be the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

Cross-Coupling Reactions for Aniline-Imidazole Linkage

The formation of the bond between the aniline and imidazole moieties is a critical step in the synthesis of this compound. Cross-coupling reactions are powerful tools for this transformation, with the Buchwald-Hartwig amination and the Ullmann condensation being prominent examples.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often enhancing catalytic activity. youtube.com For the synthesis of this compound, a plausible route would involve the coupling of 1-butyl-2-chloro-1H-imidazole with 3-bromaniline or 3-iodoaniline. The development of pre-catalysts has simplified the optimization of these reactions. youtube.com

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative for the formation of the C-N bond. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications using ligands such as diamines and acetylacetonate (B107027) have led to milder reaction conditions. wikipedia.org A ligand-accelerated Ullmann coupling of anilines with imidazoles has been reported, offering a direct route to N-arylimidazoles. google.com In the context of synthesizing the target molecule, this could involve the reaction of 1-butyl-1H-imidazole with a 3-haloaniline derivative in the presence of a copper catalyst.

Multi-Component Reaction Design for Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov For the synthesis of substituted imidazoles, several MCRs have been developed.

One such strategy could involve a three-component reaction of an aldehyde, an amine, and an isocyanide (Ugi reaction) or a variation thereof. rsc.orgrsc.org For instance, a convergent synthesis could potentially involve the reaction of 1-butylisocyanide, 3-aminobenzaldehyde, and a suitable third component to construct the imidazole ring and introduce the aniline moiety in a single step. Another approach is the three-component condensation of 2-unsubstituted imidazole N-oxides, 3-ketonitriles, and aldehydes, which proceeds via a sequential Knoevenagel condensation/Michael addition. nih.gov The synthesis of imidazo[1,2-a]azine derivatives has been achieved through a three-component reaction of a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound. unipi.it While not a direct synthesis of the target molecule, these MCRs highlight the potential for developing a convergent route.

Metal-Catalyzed and Organocatalyzed Methodologies in Synthesis

Both metal-catalyzed and organocatalyzed reactions play a significant role in the synthesis of imidazole-containing compounds.

Metal-catalyzed methodologies are dominated by palladium and copper catalysis. Palladium-catalyzed direct C-H arylation of imidazoles has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. rsc.org Mechanistic studies have shown that these reactions can proceed via a concerted metalation-deprotonation pathway. nih.gov For the synthesis of this compound, a strategy could involve the direct arylation of 1-butyl-1H-imidazole with a 3-haloaniline derivative. The regioselectivity of such reactions is a key challenge, but can often be controlled by the choice of catalyst, ligands, and reaction conditions. dntb.gov.uanih.gov Copper catalysis, as mentioned in the context of the Ullmann reaction, is also widely used for C-N and C-O bond formations in the synthesis of imidazole derivatives. nih.gov

Organocatalyzed methodologies offer an alternative to metal-based catalysts, often providing milder reaction conditions and avoiding issues of metal contamination in the final product. The synthesis of substituted imidazoles has been achieved using thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by ring closure. wustl.eduacs.org This approach allows for the one-pot synthesis of a variety of substituted imidazoles. While a direct application to this compound is not reported, the principles of organocatalysis could be applied to develop a novel synthetic route.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, catalyst, and ligands.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the outcome of a reaction by affecting the solubility of reactants, the stability of intermediates, and the reaction rate. For Buchwald-Hartwig aminations, common solvents include toluene, ethers (like dioxane), alcohols, and amides. youtube.com In some cases, the use of greener solvents like vegetable oils has been explored. acs.org Temperature is another critical parameter. While higher temperatures (80-100 °C) are often required for challenging substrates or with weaker bases, thermally sensitive molecules may necessitate lower temperatures. youtube.com

Parameter Condition Effect on Yield Reference
SolventTolueneModerate to good youtube.com
DioxaneOften good youtube.com
tert-ButanolCan be effective youtube.com
Temperature80-100 °CGenerally higher yields for less reactive substrates youtube.com
Room TemperaturePossible with highly active catalysts and substrates youtube.com

Catalyst Selection and Ligand Design in Synthesis

The selection of the catalyst and associated ligands is paramount in metal-catalyzed cross-coupling reactions. In palladium-catalyzed aminations, the use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos can dramatically improve reaction efficiency and substrate scope. youtube.com The development of well-defined palladium pre-catalysts has also simplified the process of catalyst selection and activation. youtube.comgoogle.com For Ullmann-type couplings, the choice of the copper source (e.g., CuI, Cu2O) and the ligand (e.g., picolinic acid, 1H-imidazole-4-carboxylic acid) can significantly impact the reaction outcome. nih.gov

Catalyst System Reaction Type Key Features Reference
Pd(OAc)₂ / XPhosBuchwald-HartwigHigh activity for a broad range of substrates youtube.com
Pd₂(dba)₃ / BrettPhosBuchwald-HartwigEffective for sterically hindered amines youtube.com
CuI / Picolinic AcidUllmann CouplingInexpensive and effective for C-O and C-N coupling nih.gov
Cu₂O / 1H-imidazole-4-carboxylic acidUllmann CouplingMild conditions for O-arylation nih.gov

Purification and Isolation Techniques for High-Purity Compounds in Academic Research

Obtaining high-purity this compound is essential for its characterization and further application. Common purification techniques include recrystallization, column chromatography, and selective precipitation.

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while impurities should either be highly soluble or insoluble in the hot solvent.

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of solvents like petroleum ether and ethyl acetate or dichloromethane (B109758) and methanol. flash-chromatographie.comgoogle.com The polarity of the eluent is gradually increased to elute compounds with different polarities.

Selective precipitation can be an effective method for isolating a desired regioisomer from a mixture. This can be achieved by treating a mixture of isomers with a strong acid to preferentially form the salt of one isomer, which then precipitates from the solution. This technique can be particularly useful for large-scale purifications as it can avoid the need for chromatography.

Technique Stationary/Mobile Phase or Precipitating Agent Application Reference
Column ChromatographySilica gel / Petroleum Ether-Ethyl AcetateSeparation of isomers and impurities flash-chromatographie.comgoogle.com
Column ChromatographySilica gel / Dichloromethane-MethanolPurification of polar imidazole derivatives flash-chromatographie.com
Selective PrecipitationStrong acid (e.g., tosic acid)Isolation of a specific regioisomer

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 1 Butyl 1h Imidazol 2 Yl Aniline

Detailed Mechanistic Investigations of 3-(1-butyl-1H-imidazol-2-yl)aniline Formation

The synthesis of this compound typically involves a multi-step process, beginning with the formation of a 2-aryl-1H-imidazole core, followed by N-alkylation of the imidazole (B134444) ring.

The formation of the 2-(3-aminophenyl)-1H-imidazole precursor can be achieved through various synthetic routes, most commonly via the condensation of a dicarbonyl compound (or its equivalent) with an aldehyde and ammonia, a method known as the Radziszewski synthesis, or variations thereof. A plausible pathway involves the reaction of a 3-aminobenzaldehyde (B158843) derivative with a 1,2-dicarbonyl compound like glyoxal (B1671930) in the presence of ammonia.

Once the 2-(3-aminophenyl)-1H-imidazole is formed, the subsequent N-alkylation with a butyl halide (e.g., 1-bromobutane) proceeds via a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. This reaction typically proceeds through an SN2 mechanism, especially with a primary alkyl halide like 1-bromobutane (B133212). The transition state for this step involves a pentacoordinate carbon atom where the new C-N bond is forming concurrently with the breaking of the C-Br bond. The presence of a base is often required to deprotonate the imidazole ring, thereby increasing its nucleophilicity. researchgate.net

Table 1: Key Reaction Steps and Intermediates in the Formation of this compound

StepReactantsKey Intermediate/Transition StateProduct of Step
1 3-Aminobenzaldehyde, Glyoxal, AmmoniaImine and Diimine Intermediates2-(3-aminophenyl)-1H-imidazole
2 2-(3-aminophenyl)-1H-imidazole, 1-Bromobutane, BaseSN2 Transition StateThis compound

While specific computational studies on this compound are not widely available, density functional theory (DFT) calculations on similar imidazole formation and N-alkylation reactions provide valuable insights. Computational models can be used to calculate the activation energies for the different steps in the reaction pathway, helping to identify the rate-determining step.

For the Radziszewski synthesis, computational modeling can elucidate the relative stabilities of the various intermediates and the energy barriers of the transition states for the cyclization and dehydration steps. These calculations often show that the initial condensation reactions are energetically favorable, while the final aromatization of the imidazole ring is a significant driving force for the reaction.

In the N-alkylation step, computational models can confirm the SN2 character of the reaction and predict the geometry of the transition state. Furthermore, these models can be used to study the effect of the solvent on the reaction rate, as polar aprotic solvents are known to accelerate SN2 reactions.

Intrinsic Reactivity of the Imidazole Ring in this compound

The imidazole ring in this compound possesses a rich and varied reactivity, influenced by the presence of the butyl group at the N1-position and the aniline (B41778) moiety at the C2-position.

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the positions of attack are influenced by the substituents. The N1-butyl group and the C2-aniline group both donate electron density to the ring, further activating it towards electrophiles. Electrophilic substitution is most likely to occur at the C4 and C5 positions of the imidazole ring.

Conversely, the imidazole ring itself is generally not susceptible to nucleophilic attack unless it is activated by strong electron-withdrawing groups, which are absent in this molecule. However, the imidazolium (B1220033) salt, formed by protonation or quaternization, can be attacked by nucleophiles.

The imidazole ring contains two nitrogen atoms with different basicities. The nitrogen atom at the 3-position (the "pyridine-like" nitrogen) is more basic and is the primary site of protonation. The pKa of the conjugate acid of a simple 1-alkylimidazole is typically around 7. libretexts.orglibretexts.org The presence of the aniline group at the C2 position may slightly influence this basicity.

Deprotonation of the C-H bonds on the imidazole ring is generally difficult but can be achieved with very strong bases. The C2-proton, if it were present, would be the most acidic, but in this molecule, that position is substituted. The C4 and C5 protons have much higher pKa values.

Table 2: Predicted Reactivity of the Imidazole Ring

Reaction TypePreferred Position(s)Influencing Factors
Electrophilic Attack C4, C5Electron-donating effect of N-butyl and aniline groups.
Nucleophilic Attack Unlikely on the neutral ringRequires activation by quaternization.
Protonation N3Basicity of the pyridine-like nitrogen. libretexts.orglibretexts.org

Chemical Transformations at the Aniline Moiety

The aniline moiety in this compound retains the characteristic reactivity of an arylamine, although it is modulated by the electronic properties of the attached imidazole ring. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.orgchemistrysteps.com

Common transformations of the aniline moiety include:

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. libretexts.org

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating effect during other reactions. libretexts.org

Alkylation: While direct N-alkylation of the aniline is possible, it can be difficult to control and may lead to over-alkylation.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophiles, with substitution occurring at the positions ortho and para to the amino group (i.e., the 2-, 4-, and 6-positions of the aniline ring). Due to the steric bulk of the imidazole substituent at the 3-position, substitution at the 2- and 4-positions is likely to be favored.

Table 3: Potential Chemical Transformations of the Aniline Moiety

ReactionReagentsExpected Product(s)
Diazotization NaNO₂, HCl3-(1-butyl-1H-imidazol-2-yl)benzenediazonium chloride
Acylation Acetyl chloride, PyridineN-(3-(1-butyl-1H-imidazol-2-yl)phenyl)acetamide
Bromination Br₂, Acetic acid2-bromo- and 4-bromo- substituted aniline derivatives

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is anticipated to be highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group.

The directing effects of the two substituents on the aniline ring, the amino group (-NH₂) and the 1-butyl-1H-imidazol-2-yl group, are crucial in determining the regioselectivity of EAS reactions. The amino group is a strongly activating and ortho-, para-directing group. The 1-butyl-1H-imidazol-2-yl group is also expected to be activating and ortho-, para-directing, although its influence is likely to be modulated by steric hindrance from the butyl group.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C4, and C6. The C2 and C6 positions are ortho to the amino group, while the C4 position is para. The C5 position is meta to the amino group and is therefore expected to be less reactive. The steric bulk of the adjacent 1-butyl-1H-imidazol-2-yl group at C3 may hinder attack at the C2 and C4 positions to some extent.

A qualitative prediction of the reactivity of the different positions on the phenyl ring towards electrophilic attack is presented in Table 1.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating Group InfluencePredicted Reactivity
C2Ortho to -NH₂, Meta to ImidazolylHighly Activated
C4Para to -NH₂, Ortho to ImidazolylHighly Activated, possible steric hindrance
C5Meta to -NH₂, Meta to ImidazolylDeactivated
C6Ortho to -NH₂, Para to ImidazolylHighly Activated

This table is a predictive guide based on general principles of electrophilic aromatic substitution and does not represent experimentally verified data for this specific compound.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed readily. However, the strong activating nature of the aniline can lead to polysubstitution, and the basicity of the amino group can lead to side reactions with acidic reagents. For instance, nitration with a mixture of nitric and sulfuric acid would likely require protection of the amino group to prevent its oxidation and the formation of a meta-directing anilinium ion.

Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic and basic, allowing for a variety of reactions.

Acylation: The aniline nitrogen can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

Alkylation: Alkylation of the aniline nitrogen can occur with alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of functional groups onto the aromatic ring.

Derivatization Strategies and Functional Group Interconversions

The presence of multiple reactive sites in this compound allows for extensive derivatization. This versatility makes it a valuable scaffold in medicinal chemistry and materials science. cymitquimica.com

One key strategy for derivatization involves leveraging the reactivity of the aniline moiety. For example, the amino group can be converted into a variety of other functional groups via the corresponding diazonium salt.

Another avenue for derivatization is through modification of the imidazole ring. While the C-H bonds of the imidazole ring are generally less reactive towards electrophilic substitution than the aniline ring, they can undergo certain reactions, such as metallation followed by quenching with an electrophile.

A summary of potential derivatization reactions is provided in Table 2.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsExpected Product
N-AcylationAcyl chloride, pyridineN-(1-butyl-1H-imidazol-2-yl)phenyl)acetamide
N-SulfonylationSulfonyl chloride, baseN-(1-butyl-1H-imidazol-2-yl)phenyl)benzenesulfonamide
DiazotizationNaNO₂, HCl, 0-5 °C3-(1-butyl-1H-imidazol-2-yl)benzenediazonium chloride
Sandmeyer Reaction (from diazonium salt)CuCl/HCl1-butyl-2-(3-chlorophenyl)-1H-imidazole
Imidazole C-H ActivationOrganolithium reagent, then electrophileDerivatization at C4 or C5 of the imidazole ring

This table outlines plausible synthetic transformations based on the known reactivity of anilines and imidazoles and does not necessarily reflect experimentally confirmed outcomes for this specific molecule.

Kinetic and Thermodynamic Studies of this compound Reactions

As of the latest available data, specific kinetic and thermodynamic studies for reactions involving this compound have not been extensively reported in the literature. However, insights can be drawn from studies on related compounds.

Kinetic investigations into the hydrolysis of N-acyl-2-phenylimidazoles have provided mechanistic details about the reactivity of the imidazole ring in nucleophilic substitution reactions. koreascience.kr For instance, the hydrolysis of N-benzoyl-2-phenylimidazole has been studied to understand the catalytic role of the imidazole moiety.

Furthermore, kinetic studies on the synthesis of 2-phenyl-1H-benzimidazole derivatives have shed light on the reaction mechanisms and the influence of catalysts, solvents, and temperature on the reaction rates. researchgate.net These studies often employ techniques like UV-Vis spectrophotometry to monitor the reaction progress and determine kinetic parameters such as the order of reaction and activation energy.

Thermodynamic data for the parent aniline and imidazole molecules are well-established. The basicity of the aniline nitrogen (pKa of anilinium ion is ~4.6) and the imidazole nitrogen (pKa of imidazolium ion is ~7.0) are key thermodynamic parameters that govern their reactivity in acid-base reactions. The butyl group on the imidazole nitrogen is expected to have a minor electronic effect on the basicity of the imidazole ring.

Future research involving kinetic and thermodynamic studies on this compound would be invaluable for a more quantitative understanding of its reactivity and for optimizing its use in various synthetic applications.

Theoretical and Computational Chemistry of 3 1 Butyl 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(1-butyl-1H-imidazol-2-yl)aniline, a DFT study would typically calculate properties such as the optimized molecular geometry (bond lengths and angles), total energy, dipole moment, and vibrational frequencies in its ground state. These calculations are crucial for understanding the molecule's stability and its infrared and Raman spectra. Without specific research, no data table for these properties can be presented.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for assessing molecular stability and reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. In the absence of specific studies, a data table of FMO energies and the resulting reactivity descriptors cannot be provided.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red regions typically denote areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites). An ESP analysis of this compound would be invaluable for predicting its intermolecular interactions, such as hydrogen bonding and stacking interactions. No specific ESP maps or charge distribution data for this molecule are currently available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static and can adopt various conformations. Conformational analysis and molecular dynamics simulations are employed to explore these different shapes and their relative energies.

Exploration of Energy Landscapes and Stable Conformers

The butyl chain and the bond connecting the aniline (B41778) and imidazole (B134444) rings in this compound allow for significant conformational flexibility. A thorough conformational analysis would involve systematically rotating these flexible bonds and calculating the energy of each resulting conformation. This process helps to identify the lowest-energy (most stable) conformers and the energy barriers between them. Such a study would provide critical information about the molecule's preferred shapes in different environments. Without dedicated research, a data table of stable conformers and their relative energies cannot be compiled.

Solvent Effects on Molecular Conformations

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents over time. By simulating the interactions between the solute and solvent molecules, MD can reveal how the solvent influences the conformational equilibrium and the dynamics of the molecule. This information is crucial for understanding its behavior in realistic chemical and biological systems. Currently, there are no published MD simulation studies specifically focused on this compound in various solvents.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. Density Functional Theory (DFT) is a widely used quantum chemical method for these predictions.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations involve finding the minimum energy geometry of the molecule and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical spectrum.

A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could yield the following insights:

Characteristic Vibrational Modes: The predicted IR spectrum would show characteristic peaks corresponding to N-H stretching of the aniline group, C-H stretching of the aromatic rings and the butyl chain, C=N and C=C stretching of the imidazole and benzene (B151609) rings, and various bending modes.

Comparison with Experimental Data: The calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of experimental vibrational bands. Computational studies on similar heterocyclic compounds have successfully used this approach to analyze their molecular structure. asianpubs.orgmdpi.com

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch 3400-3500 Asymmetric and symmetric stretching of the aniline amine group
Aromatic C-H Stretch 3000-3100 Stretching of C-H bonds on the benzene and imidazole rings
Aliphatic C-H Stretch 2850-2960 Stretching of C-H bonds on the butyl chain
C=N/C=C Stretch 1500-1650 Stretching of double bonds within the aromatic rings
N-H Bend 1600-1650 Bending motion of the aniline amine group
C-N Stretch 1250-1350 Stretching of the bond between the aniline nitrogen and the benzene ring

This is an interactive data table. You can sort and filter the data.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the energies of the excited electronic states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

A TD-DFT study on this compound would likely reveal:

Electronic Transitions: The primary electronic transitions responsible for the absorption bands in the UV-Vis spectrum would likely be π → π* transitions within the conjugated system of the aniline and imidazole rings.

Solvent Effects: The calculations can be performed in the gas phase and in various solvents using implicit or explicit solvent models to predict how the solvent polarity affects the absorption and emission spectra. asianpubs.org

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. asianpubs.org These predictions are highly valuable for structural elucidation and for assigning experimental NMR spectra.

A GIAO DFT calculation for this compound would provide:

Predicted Chemical Shifts: The chemical shifts for each unique proton and carbon atom in the molecule would be calculated. These can be compared to experimental values to confirm the molecular structure.

Substituent Effects: The calculations would show the electronic effects of the butyl and aniline substituents on the chemical shifts of the imidazole ring protons and carbons. Machine learning approaches are also emerging as powerful tools for accurate prediction of NMR chemical shifts. nih.gov

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aniline N-H 4.5-5.5 br s
Aromatic C-H (aniline) 6.5-7.5 m
Aromatic C-H (imidazole) 7.0-8.0 d, d
N-CH₂ (butyl) 4.0-4.5 t
CH₂ (butyl) 1.5-2.0 m
CH₂ (butyl) 1.0-1.5 m
CH₃ (butyl) 0.8-1.0 t

This is an interactive data table. You can sort and filter the data.

Molecular Recognition Studies and Intermolecular Interactions

The ability of this compound to interact with other molecules is governed by its electronic structure and the spatial arrangement of its functional groups. Computational methods can be used to study these interactions in detail.

The aniline and imidazole moieties of this compound contain both hydrogen bond donors (the N-H group of aniline) and acceptors (the nitrogen atoms of the imidazole and aniline groups). This allows the molecule to participate in hydrogen bonding with itself (in the solid state or in concentrated solutions) and with other molecules.

Computational analysis of hydrogen bonding could involve:

Dimer and Cluster Calculations: By calculating the interaction energies of dimers or small clusters of the molecule, the strength and geometry of the hydrogen bonds can be determined.

Hirshfeld Surface Analysis: In the context of a crystal structure, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, including hydrogen bonds. nih.govbohrium.com This method provides a graphical representation of the regions of space where molecules are in close contact. Although a crystal structure for the title compound is not available, such analysis on similar molecules reveals the importance of H···H, H···C/C···H, and H···N/N···H interactions in the crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of hydrogen bonds by examining the delocalization of electron density from a lone pair of a hydrogen bond acceptor to the antibonding orbital of the donor bond. researchgate.net

The presence of both donor and acceptor sites suggests that this compound could form a variety of hydrogen bonding motifs, including chains and rings, which would significantly influence its physical properties and its interactions with biological targets. The 1,2,3-triazole system, which is related to the imidazole system, is known to form hydrogen bonds and dipole-dipole interactions. nih.gov

Pi-Stacking Interactions and Supramolecular Assembly

A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies on the pi-stacking interactions and supramolecular assembly of this compound. Therefore, no detailed research findings or data tables can be presented for this specific compound.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Research for 3 1 Butyl 1h Imidazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic molecules in solution and the solid state. For 3-(1-butyl-1H-imidazol-2-yl)aniline, a suite of NMR experiments can provide a wealth of information, from the basic carbon-hydrogen framework to more subtle conformational dynamics.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for unambiguously assembling the molecular puzzle.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, COSY would reveal correlations between the adjacent protons of the butyl chain (CH₂-CH₂-CH₂-CH₃) and within the aniline (B41778) ring.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment maps the direct one-bond correlations between protons and their attached carbons. science.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. science.gov This technique is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the butyl group and the carbons of the imidazole (B134444) ring, as well as between the imidazole protons and the carbons of the aniline ring, thus confirming the connectivity of the three main structural components.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H4/H57.0 - 7.5120 - 125
Aniline H2'7.2 - 7.6115 - 120
Aniline H4'6.7 - 7.1118 - 122
Aniline H5'7.1 - 7.4129 - 132
Aniline H6'6.8 - 7.2113 - 117
Butyl-CH₂ (N-linked)4.0 - 4.345 - 50
Butyl-CH₂1.7 - 2.030 - 35
Butyl-CH₂1.2 - 1.519 - 23
Butyl-CH₃0.8 - 1.113 - 15
Imidazole C2Not Applicable145 - 150
Aniline C1'Not Applicable140 - 145
Aniline C3'Not Applicable130 - 135

Note: The predicted chemical shift values are based on the analysis of structurally similar compounds and may vary from experimental values.

Variable Temperature NMR for Rotational Barriers and Conformational Exchange

The bond connecting the imidazole and aniline rings in this compound is a potential source of conformational isomerism due to restricted rotation. Variable Temperature (VT) NMR studies can provide valuable insights into the energy barriers associated with this rotation. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the conformational stability.

Solid-State NMR Applications for Bulk Structure

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, providing information that is often complementary to single-crystal X-ray diffraction. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments would be particularly informative. These experiments can reveal details about the packing of the molecules in the crystal lattice, identify the presence of different polymorphs, and probe intermolecular interactions such as hydrogen bonding involving the aniline N-H and the imidazole nitrogen atoms. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within a molecule.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to its different functional groups.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aniline N-HSymmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Butyl)Stretching2850 - 2960
Imidazole/Aniline C=C/C=NRing Stretching1450 - 1650
C-NStretching1250 - 1350
Aromatic C-HOut-of-plane Bending690 - 900

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

The N-H stretching vibrations of the aniline group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the aniline and imidazole rings would be observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the butyl group would appear in the 2850-2960 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected in the 1450-1650 cm⁻¹ range.

Analysis of Intermolecular Interactions from Vibrational Shifts

Subtle shifts in the positions of the vibrational bands can provide valuable information about intermolecular interactions. For instance, the presence of hydrogen bonding between the N-H of the aniline and a nitrogen atom of the imidazole ring of a neighboring molecule would lead to a broadening and a red-shift (shift to lower wavenumber) of the N-H stretching band. By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of these intermolecular interactions can be assessed. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique to IR for studying the vibrations of the C-C and C-H bonds in the butyl chain and the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Research

The electronic absorption and emission properties of this compound are predicted to be governed by the conjugated system formed by the aniline and imidazole rings.

The primary chromophore in this compound is the 2-phenylimidazole (B1217362) system, which is further functionalized with an amino group at the meta-position of the phenyl ring. The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions within this conjugated system.

The imidazole ring itself is an aromatic heterocycle, and when conjugated with a phenyl group, it gives rise to distinct electronic transitions. The presence of the aniline moiety introduces a strong electron-donating group, which is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylimidazole. The lone pair of electrons on the aniline nitrogen can participate in resonance with the π-system, extending the conjugation and lowering the energy of the π → π* transition.

It is also possible that n → π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the imidazole ring and the amino group, could be observed, although these are typically much weaker than π → π* transitions. The imidazole moiety is known to be a component in various fluorophores, and its derivatives can exhibit interesting photophysical properties. nih.govresearchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-Polar Solvent (e.g., Hexane)

Predicted TransitionExpected λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* (Primary)~280-300High
π → π* (Secondary)~240-260Moderate to High
n → π*~320-340Low

Note: These are estimated values based on analogous phenyl-substituted imidazoles and anilines.

The polarity of the solvent is expected to have a significant influence on the absorption and emission spectra of this compound, a phenomenon known as solvatochromism. slideshare.netyoutube.comekb.eg

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (red shift). This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules. researchgate.netbiointerfaceresearch.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.

The emission spectrum is also likely to be sensitive to solvent polarity. An increase in solvent polarity could lead to a larger Stokes shift (the difference between the absorption and emission maxima) due to solvent relaxation around the more polar excited state before fluorescence occurs. In some cases, increasing solvent polarity can lead to fluorescence quenching, particularly if charge transfer character is significant in the excited state. rsc.org

Table 2: Predicted Solvatochromic Shifts for the Primary π → π Transition of this compound*

SolventPolarity (Dielectric Constant)Predicted λmax (nm)Predicted Shift
Hexane1.9~285-
Dichloromethane (B109758)9.1~295Bathochromic
Ethanol24.6~300Bathochromic
Acetonitrile37.5~305Bathochromic

Note: The magnitude of the shift is dependent on the change in dipole moment between the ground and excited states.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound (C₁₃H₁₇N₃), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₃H₁₈N₃⁺216.1501
[M+Na]⁺C₁₃H₁₇N₃Na⁺238.1320

Note: The protonated molecule [M+H]⁺ is commonly observed in electrospray ionization (ESI) mode.

The ability to obtain a precise mass to four or more decimal places is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern, which provides valuable information about the compound's structure. The fragmentation of this compound is likely to proceed through several key pathways. nih.gov

One predictable fragmentation pathway is the cleavage of the butyl group from the imidazole nitrogen. This would result in the loss of a neutral butene molecule (C₄H₈) via a McLafferty-type rearrangement or the loss of a butyl radical (•C₄H₉). Another significant fragmentation would be the cleavage of the bond between the imidazole and aniline rings. The fragmentation of the imidazole ring itself is less common due to its aromatic stability. nih.gov The aniline moiety can also undergo characteristic fragmentations. acs.orgresearchgate.netchem-agilent.com

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₃H₁₇N₃+H]⁺

Predicted m/zPredicted Lost Neutral/RadicalProposed Fragment Structure
159.0926C₄H₉•[M - butyl radical]⁺
160.0977C₄H₈[M - butene]⁺
93.0578C₄H₄N₂[Aniline]⁺
121.0922C₆H₅NH₂[1-butyl-1H-imidazole]⁺

Note: The relative intensities of these fragments will depend on the collision energy used in the MS/MS experiment.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice. nih.gov

Based on crystal structures of similar 1,2-disubstituted imidazoles, it is anticipated that the imidazole and aniline rings will not be coplanar due to steric hindrance. nih.gov The dihedral angle between the two rings is a key structural parameter that influences the degree of electronic conjugation. The butyl chain is expected to adopt a staggered conformation to minimize steric strain.

Intermolecular interactions, such as hydrogen bonding involving the aniline N-H group and the non-substituted nitrogen of the imidazole ring, as well as π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing. mdpi.com

Table 5: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell
Space GroupP2₁/c or similarDefines the symmetry elements within the unit cell
Dihedral Angle (Imidazole-Phenyl)40-60°Indicates the degree of twist between the rings
Hydrogen BondingN-H···N (intermolecular)A key interaction governing crystal packing
π-π StackingPresent between aromatic ringsContributes to the stability of the crystal lattice

Note: These predictions are based on commonly observed crystal structures for analogous phenylimidazole derivatives.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

No single-crystal X-ray diffraction data for this compound has been found in the public domain. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms within a crystal, bond lengths, bond angles, and the absolute configuration of chiral molecules.

Crystallographic Analysis of Crystal Packing and Lattice Interactions

Information regarding the crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the supramolecular architecture of solid-state this compound, is not available. This analysis relies on crystallographic data that has not been published.

Polymorphism and Co-crystallization Research

There are no published studies on the polymorphic forms of this compound, which would describe different crystal structures of the same compound. Similarly, research into its co-crystallization with other molecules, a technique often used to modify the physicochemical properties of a substance, has not been reported.

While research may have been conducted on this compound, the results are not currently accessible through standard scientific search methodologies. Therefore, a detailed and scientifically accurate article adhering to the requested structure and content cannot be provided.

Lack of Publicly Available Research Data Precludes In-Depth Article on this compound

Despite a comprehensive search of scientific literature and databases, the generation of a detailed article on the chemical compound this compound, focusing on its research applications and methodological contributions, is not possible at this time due to a lack of available public research. Extensive searches for information regarding its use in ligand design, coordination chemistry, catalysis, and materials science did not yield any specific published studies or scholarly articles.

The investigation into the synthesis and characterization of metal complexes involving this compound, as well as the elucidation of their coordination modes and geometries, returned no specific findings. Similarly, there is no accessible research on its application as a ligand in organic transformation catalysis, such as cross-coupling or oxidation reactions, nor are there any studies detailing its use in either homogeneous or heterogeneous catalytic systems. Furthermore, its potential applications in materials science remain undocumented in the available scientific literature.

The only references to this compound appear on the websites of chemical suppliers, which provide basic identifying information but no in-depth research data suitable for a scientific article. As per the strict exclusion of such sources and the absence of any other data, a scientifically accurate and informative article adhering to the requested outline cannot be constructed.

This lack of information suggests that this compound may be a relatively novel or unexamined compound in the specified fields of research, or that any existing research is not currently in the public domain.

Research Applications and Methodological Contributions of 3 1 Butyl 1h Imidazol 2 Yl Aniline Excluding Clinical/safety/dosage

Materials Science Applications Research

Incorporation into Polymer Architectures for Functional Materials

No information was found regarding the incorporation of 3-(1-butyl-1H-imidazol-2-yl)aniline into polymer architectures to create functional materials.

Exploration in Optoelectronic Devices (e.g., Dyes, Fluorescent Probes)

There is no available research on the exploration of this compound in optoelectronic devices such as dyes or fluorescent probes.

Sensor Development and Analytical Chemistry Methodologies

Design of Chemosensors for Specific Chemical Analytes (Non-Biological)

No studies were found detailing the design of chemosensors based on this compound for the detection of specific non-biological chemical analytes.

Application in Extraction or Separation Processes

Information regarding the application of this compound in extraction or separation processes is not available in the surveyed literature.

Supramolecular Chemistry and Host-Guest Systems

There is no documented research on the use of this compound in the field of supramolecular chemistry or in the development of host-guest systems.

Structure Reactivity/property Relationships in 3 1 Butyl 1h Imidazol 2 Yl Aniline and Its Analogues

Influence of N-Butyl Chain Modifications on Molecular Properties and Reactivity

The N-butyl group attached to the imidazole (B134444) ring, while seemingly a simple alkyl chain, exerts a significant influence on the molecule's physical properties and intermolecular interactions. Its flexibility and isomerism are key determinants of the compound's behavior.

Conformational Isomerism: The n-butyl chain is not rigid and primarily exists in equilibrium between different rotational isomers (rotamers). The most significant of these is the trans-gauche isomerism around the N1-Cα-Cβ-Cγ bond. In related 1-butyl-3-methylimidazolium cations, the trans conformer (where the chain is extended) and the gauche conformer (where the chain is bent) have small energy differences, with their relative populations being influenced by the surrounding environment, such as the nature of the counter-anion in an ionic liquid salt. nih.gov The thermodynamics of this isomerization can be quantified, showing that even subtle changes in intermolecular forces can shift the equilibrium and thus affect the bulk properties of the material. nih.gov This conformational flexibility impacts how the molecules pack in the solid state and their solvation properties in solution.

Steric Effects of Butyl Isomers: The properties of N-substituted imidazoles are also highly dependent on the branching of the alkyl chain. A comparative analysis of imidazoles with different butyl isomers (n-butyl, sec-butyl, iso-butyl) reveals distinct effects on physical properties like density and viscosity. Generally, for a given number of carbon atoms, the density of N-alkylimidazoles follows the order: branched < linear < cycloalkyl. mdpi.com The decreased packing efficiency of branched isomers leads to a lower density compared to their linear counterparts. mdpi.com Conversely, increased van der Waals interactions in more closely packed cycloalkylimidazoles result in higher viscosity. mdpi.com

These principles suggest that modifying the butyl group in 3-(1-butyl-1H-imidazol-2-yl)aniline would have predictable consequences. For instance, switching from an n-butyl to a sec-butyl or tert-butyl group would increase the steric hindrance around the N1-position of the imidazole ring. This could influence the molecule's ability to participate in intermolecular interactions, such as π-π stacking, and could alter its reactivity in coordination reactions.

Table 1: Influence of N-Alkyl Chain Isomerism on Physicochemical Properties of Imidazole Derivatives This table illustrates general trends observed in related N-alkylated heterocyclic systems. The values are representative and intended to show the principles of how isomerism affects properties.

N-Alkyl SubstituentIsomer TypeExpected Impact on DensityExpected Impact on ViscosityRationale
n-Butyl LinearBaselineBaselineEfficient molecular packing allows for moderate intermolecular forces.
iso-Butyl BranchedLowerLowerBranching reduces packing efficiency, leading to increased free volume. mdpi.com
sec-Butyl BranchedLowerLowerSimilar to iso-butyl, branching disrupts ordered packing. mdpi.com
tert-Butyl Highly BranchedSignificantly LowerHigherIncreased steric bulk hinders packing but can restrict molecular motion, increasing viscosity.

Effects of Aniline (B41778) Substitution Patterns on Electronic and Steric Properties

The electronic nature of the this compound system can be finely tuned by introducing substituents to the aniline ring. The position and electronic character (donating or withdrawing) of these substituents directly impact the electron density distribution across the entire molecule, influencing properties such as the basicity of the aniline nitrogen and the electronic character of the imidazole ring.

The Hammett Equation: A quantitative approach to understanding these electronic effects is provided by the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.org The equation, log(K/K₀) = σρ, uses a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, depends on the nature and position (meta or para) of the substituent. wikipedia.orgresearchgate.net

Electron-donating groups (EDGs) , such as -OCH₃ and -CH₃, have negative σ values. They increase the electron density on the aromatic ring, enhancing the basicity (pKa) of the aniline nitrogen.

Electron-withdrawing groups (EWGs) , such as -NO₂ and -CN, have positive σ values. They decrease the electron density on the ring, reducing the basicity of the aniline nitrogen. researchgate.net

For this compound, substituents on the aniline ring would primarily be in positions ortho, meta, or para relative to the amino group. Substituents at the 4-position (para to the C-imidazole bond) or 6-position (ortho to the C-imidazole bond) would have the most significant electronic influence on the imidazole ring through resonance and inductive effects. This modulation of electron density can affect the molecule's reactivity in electrophilic aromatic substitution reactions and its properties as a ligand in coordination chemistry. rsc.orgmdpi.com

Table 2: Hammett Substituent Constants (σ) for Common Functional Groups This table provides established Hammett constants for substituents at the meta and para positions, which can be used to predict their electronic influence on the aniline ring of the target molecule and its analogues. Data sourced from established chemical literature. researchgate.netpitt.edu

Substituentσ_meta (σm)σ_para (σp)Electronic Effect
-NH₂-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating
-OCH₃+0.12-0.27Electron-Donating
-CH₃-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-F+0.34+0.06Weak Electron-Withdrawing
-Cl+0.37+0.23Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing
-I+0.35+0.18Electron-Withdrawing
-COOH+0.37+0.45Electron-Withdrawing
-CN+0.56+0.66Strong Electron-Withdrawing
-NO₂+0.71+0.78Strong Electron-Withdrawing
-CF₃+0.43+0.54Strong Electron-Withdrawing

Systematic Variation of the Imidazole Ring Substituents on Coordination Behavior

The this compound molecule is a promising ligand for the formation of coordination complexes with transition metals. It can act as a bidentate ligand, coordinating through both the unprotonated sp² nitrogen of the imidazole ring (N3) and the nitrogen of the aniline's amino group. mdpi.comwikipedia.org The stability and geometry of the resulting metal complexes are highly dependent on the substituents present on the imidazole ring itself.

Electronic and Steric Tuning:

Electronic Effects: Placing electron-donating groups (e.g., alkyl groups) at the C4 or C5 positions of the imidazole ring increases the electron density on the ring and enhances the σ-donor character of the coordinating nitrogen (N3). This generally leads to the formation of more stable metal complexes. Conversely, electron-withdrawing groups (e.g., phenyl, nitro) decrease the basicity of the imidazole nitrogen, potentially weakening the metal-ligand bond. rsc.org

Steric Hindrance: The size of substituents at the C4 and C5 positions can create steric hindrance that influences the geometry of the resulting metal complex. Bulky substituents can prevent the formation of certain coordination geometries or favor complexes with lower coordination numbers.

By systematically varying these substituents, one can control the ligand's bite angle, steric profile, and electronic properties, thereby tuning the catalytic activity, magnetic properties, or photophysical characteristics of its metal complexes. For example, in related systems, long alkyl chains on imidazole ligands have been shown to influence the cytotoxic effects of their platinum(II) complexes, demonstrating that such modifications can modulate biological activity. nih.gov

Table 3: Predicted Effects of Imidazole Ring Substitution on Coordination Properties This conceptual table outlines the expected influence of different substituent types at the C4/C5 positions of the imidazole ring on the coordination behavior of this compound.

Substituent Type at C4/C5ExampleExpected Effect on Ligand Basicity (pKa)Expected Effect on Metal Complex StabilitySteric Influence
Small Alkyl -CH₃IncreaseIncreaseMinimal
Bulky Alkyl -C(CH₃)₃IncreaseMay decrease due to steric strainHigh; may enforce specific coordination geometries
Aryl -C₆H₅DecreaseDecreaseModerate to High; can engage in π-stacking
Halogen -Cl, -BrDecreaseDecreaseMinimal
Nitro -NO₂Significant DecreaseSignificant DecreaseMinimal

Correlating Structural Features with Spectroscopic Signatures and Chemical Reactivity

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the electronic environment of a molecule. Changes in the structure of this compound and its analogues lead to predictable shifts in their spectra, which can be correlated with their chemical properties.

NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. For instance, introducing an electron-withdrawing group (EWG) on the aniline ring would deshield the aromatic protons, causing their signals to shift downfield (to a higher ppm value). Conversely, an electron-donating group (EDG) would cause an upfield shift. These shifts can often be linearly correlated with Hammett substituent constants (σ), providing a quantitative link between spectroscopic data and electronic effects. researchgate.net In ¹³C NMR, the chemical shift of the carbon atom attached to the substituent is particularly indicative of the substituent's electronic influence.

IR Spectroscopy: In IR spectroscopy, the vibrational frequencies of specific bonds are affected by the electronic environment. For the aniline moiety, the N-H stretching frequency (typically around 3300-3500 cm⁻¹) is sensitive to substituent effects. EWGs on the aniline ring will increase the N-H stretching frequency, while EDGs will decrease it. This is because EWGs decrease the electron density on the nitrogen, strengthening the N-H bond. Similar correlations can be made for the C=N and C=C stretching vibrations within the imidazole and phenyl rings. researchgate.net

By establishing these correlations, spectroscopic data can be used not only for structural confirmation but also as a predictive tool for assessing the electronic properties and, by extension, the chemical reactivity of a given analogue.

Table 4: Predicted Spectroscopic Shifts in Response to Aniline Ring Substitution This table summarizes the expected qualitative changes in key NMR and IR spectroscopic signals for this compound upon introduction of electron-donating or electron-withdrawing groups at the para-position of the aniline ring.

Structural ModificationSpectroscopic TechniqueSignal of InterestPredicted Shift DirectionRationale
Add para-EDG (e.g., -OCH₃) ¹H NMRAniline ring protonsUpfield (lower δ)Increased electron density shields protons.
Add para-EWG (e.g., -NO₂) ¹H NMRAniline ring protonsDownfield (higher δ)Decreased electron density deshields protons.
Add para-EDG (e.g., -OCH₃) ¹³C NMRAniline ring carbonsUpfield (lower δ)Increased electron density shields carbons.
Add para-EWG (e.g., -NO₂) ¹³C NMRAniline ring carbonsDownfield (higher δ)Decreased electron density deshields carbons.
Add para-EDG (e.g., -OCH₃) IR Spectroscopyν(N-H) of anilineLower frequency (cm⁻¹)Increased electron density on N weakens the N-H bond.
Add para-EWG (e.g., -NO₂) IR Spectroscopyν(N-H) of anilineHigher frequency (cm⁻¹)Decreased electron density on N strengthens the N-H bond.

Emerging Research and Future Horizons for this compound

The novel compound this compound, which integrates a substituted imidazole ring with an aniline moiety, stands as a molecule of significant interest for future chemical exploration. Its unique structural framework offers a versatile platform for the development of new technologies and materials. This article explores the emerging research directions and future perspectives for this compound, focusing on advancements in synthesis, monitoring, material design, theoretical prediction, and interdisciplinary applications.

Q & A

Q. How can researchers design experiments to study the compound’s role in catalytic cycles (e.g., Knoevenagel condensation)?

  • Methodological Answer :
  • Catalytic Screening : Test activity in model reactions (e.g., benzaldehyde-malononitrile condensation) under solvent-free conditions.
  • Kinetic Studies : Use in situ IR or 1H^1H-NMR to monitor imine intermediate formation and turnover frequencies .

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